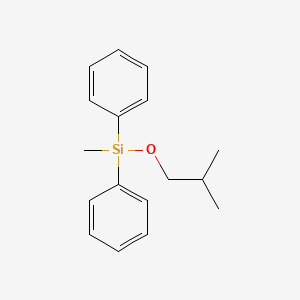
Silane, methyl(2-methylpropoxy)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, methyl(2-methylpropoxy)diphenyl- is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a 2-methylpropoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, methyl(2-methylpropoxy)diphenyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Catalyst: Platinum or rhodium complexes
Solvent: Toluene or other non-polar solvents
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Industrial Production Methods
In an industrial setting, the production of silane, methyl(2-methylpropoxy)diphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Silane, methyl(2-methylpropoxy)diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalysts such as palladium or platinum in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Reduced organic compounds
Substitution: Substituted silanes with various functional groups
Scientific Research Applications
Silane, methyl(2-methylpropoxy)diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of silane, methyl(2-methylpropoxy)diphenyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in catalysis and the stabilization of reactive intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar structure but lacks the methyl and 2-methylpropoxy groups.
Methyldiphenylsilane: Contains a methyl group but lacks the 2-methylpropoxy group.
Triphenylsilane: Contains three phenyl groups instead of two.
Uniqueness
Silane, methyl(2-methylpropoxy)diphenyl- is unique due to the presence of both a methyl and a 2-methylpropoxy group. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
58657-50-4 |
|---|---|
Molecular Formula |
C17H22OSi |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
methyl-(2-methylpropoxy)-diphenylsilane |
InChI |
InChI=1S/C17H22OSi/c1-15(2)14-18-19(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
InChI Key |
NGTJJVYKKRUSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


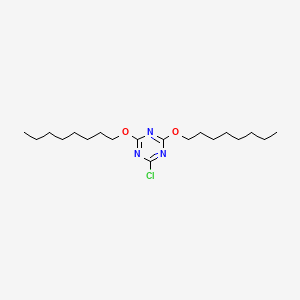
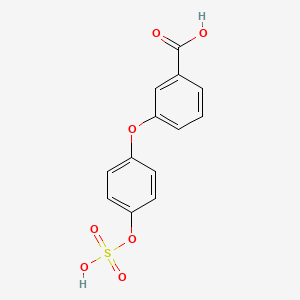

![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)

![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)


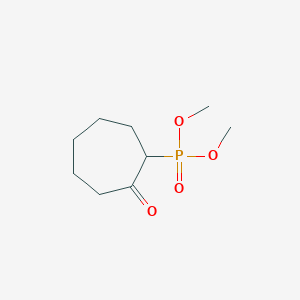
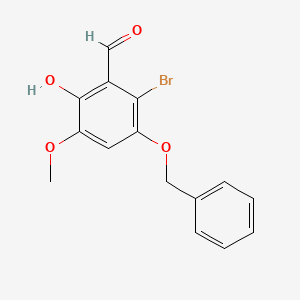
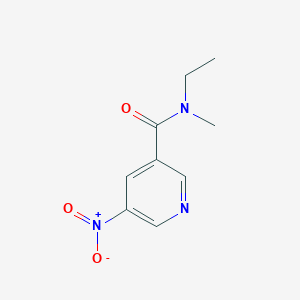
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
